molecular formula C18H15BrN2O3S B2955177 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1421446-17-4

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2955177
CAS No.: 1421446-17-4
M. Wt: 419.29
InChI Key: RCOAOVHDFGOEAR-UHFFFAOYSA-N
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Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone”, also known as BTA-EG6 or EGT-1442, is an organic compound that belongs to the family of azetidines. It’s a part of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid. The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . For instance, one of the compounds had a molecular weight of 345.44.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H and N analysis . One of the compounds had a yield of 90% and a melting point of 308°C .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel bromophenol derivatives, including structurally related compounds to "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone," has shown potential in inhibiting carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. The study by Akbaba et al. (2013) demonstrates the alternative synthesis routes and evaluates the inhibitory potencies against carbonic anhydrase isoforms, highlighting the compound's role in medicinal chemistry and enzyme inhibition research (Akbaba et al., 2013).

Antimicrobial and Antimalarial Activities

Research on benzothiazole-substituted β-lactam hybrids by Alborz et al. (2018) explores the antimicrobial and antimalarial potentials of these compounds. The study underscores the importance of structural modifications, such as the addition of methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, in enhancing potency against microbial and malaria pathogens. This work contributes to the development of new therapeutic agents for infectious diseases (Alborz et al., 2018).

Antioxidant Activity

The investigation of naturally occurring bromophenols from marine red algae by Li et al. (2011) identifies compounds with potent antioxidant activities, suggesting the potential for food preservation and the development of natural antioxidant agents. This research highlights the diverse applications of bromophenol derivatives in food science and nutraceuticals (Li et al., 2011).

Antimicrobial and Antiviral Activities

Sharma et al. (2009) synthesized benzimidazole derivatives, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogs, and evaluated their antimicrobial and antiviral activities. While showing modest activity against bacterial strains, certain compounds demonstrated potential as antifungal and antiviral agents, opening avenues for further exploration in combating infectious diseases (Sharma et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a benzo[d]thiazole moiety, have been found to exhibit a broad range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs .

Pharmacokinetics

It is known that the compound has shown potent activities against certain cell lines . For instance, it has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

Result of Action

For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.

Future Directions

The future directions for this compound could involve further studies to confirm its potential applications in various fields of research and industry. Similar compounds have shown promise in the treatment of inflammation and could be explored for their potential anti-inflammatory properties.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-11-6-7-14(19)13(8-11)17(22)21-9-12(10-21)24-18-20-15-4-2-3-5-16(15)25-18/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAOVHDFGOEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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